![molecular formula C16H12ClN3O5 B3035582 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid CAS No. 337919-55-8](/img/structure/B3035582.png)
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Overview
Description
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid, also known as CP-6-NBI, is a synthetic organic compound belonging to the benzimidazole family. It is a small molecule that has been studied extensively for its potential therapeutic properties and applications in scientific research. CP-6-NBI has been used as a model compound to study the pharmacological effects of benzimidazoles and has shown promise in the fields of pharmacology, biochemistry, and physiology.
Scientific Research Applications
Benzimidazole Derivatives and Antihypertensive Activity
- Research Context: Benzimidazole derivatives, including compounds related to the specified chemical, have been synthesized and evaluated for their potential as antihypertensive agents. These studies include the synthesis of derivatives and their screening for blood pressure-lowering effects.
- Key Findings: Some of these benzimidazole compounds have demonstrated significant antihypertensive activity, suggesting their potential use in treating high blood pressure.
- Source: Sharma, Kohli, & Sharma, 2010, International Journal of Drug Delivery.
Ring-Ring Interconversion Reactions
- Research Context: The chemical behavior of related benzimidazole compounds under different conditions has been studied, particularly focusing on ring-opening and ring-closing reactions. These reactions are significant for understanding the compound's pharmacological potentialities.
- Key Findings: The study found that different substituents on the thiazole moiety significantly affect the ring-ring interconversion reactions of these compounds.
- Source: Billi, Cosimelli, Spinelli, & Leoni, 2000, Journal of Heterocyclic Chemistry.
Synthesis of Novel Benzimidazole-Fused Compounds
- Research Context: Research has focused on the synthesis of novel benzimidazole-fused compounds using bifunctional formyl acids. These compounds are of interest due to their potential biological activities.
- Key Findings: The study reports the successful synthesis of a series of new benzimidazole-fused compounds, highlighting the versatility of the chemical's structure in forming diverse heterocyclic compounds.
- Source: Ghandi, Zarezadeh, & Taheri, 2011, Tetrahedron Letters.
Synthesis and Reactions of Benzimidazole Derivatives
- Research Context: The synthesis and reactions of various benzimidazole derivatives, including those similar to the given chemical, have been explored. These studies are important for developing new compounds with potential therapeutic applications.
- Key Findings: This research has led to the creation of several new compounds, showcasing the adaptability and reactivity of the benzimidazole structure in synthesizing diverse chemical entities.
- Source: Fikry, Ismail, Said, & Hafez, 2015, European Chemical Bulletin.
Synthesis and Spectroscopic Studies
- Research Context: Structural and spectroscopic studies on benzimidazole derivatives related to the chemical have been conducted, focusing on their physical and chemical properties.
- Key Findings: These studies provide detailed insights into the molecular structure, bonding, and interactions of benzimidazole compounds, which are crucial for understanding their pharmacological properties.
- Source: Saral, Özdamar, & Uçar, 2017, Journal of Molecular Structure.
Crystal Structure Analysis
- Research Context: The crystal structure of similar benzimidazole derivatives has been studied to understand the molecular arrangement and stability of these compounds.
- Key Findings: The analysis of crystal structures helps in determining the potential of these compounds in forming stable pharmaceutical formulations.
- Source: Loughzail et al., 2015, Acta Crystallographica Section E: Crystallographic Communications.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxypropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5/c1-9(16(21)22)25-19-14-8-12(20(23)24)6-7-13(14)18-15(19)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCRNBJHJVWPDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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